Mass Shift Advantage: +4 Da for Triclabendazole-13C-d3 Versus +3 Da for Triclabendazole-D3
Triclabendazole-13C-d3 provides a +4 Da mass shift (MW 363.67) relative to unlabeled triclabendazole (MW 359.66), compared with the +3 Da shift provided by Triclabendazole-D3 (MW 362.68) [1]. This larger mass differential reduces the risk of isotopic cross-talk between the internal standard and the M+2/M+3 natural abundance isotopes of the analyte (from ³⁷Cl and ³⁴S), a known interference source in chlorinated benzimidazole quantification .
| Evidence Dimension | Mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +4 Da (MW 363.67 g/mol) |
| Comparator Or Baseline | Triclabendazole-D3: +3 Da (MW 362.68 g/mol); unlabeled: 0 Da (MW 359.66 g/mol) |
| Quantified Difference | +1 Da additional mass separation vs. D3-only analog |
| Conditions | Mass spectrometry; molecular weight calculated from C₁₃[¹³C]H₆D₃Cl₃N₂OS (target) vs. C₁₄H₆D₃Cl₃N₂OS (D3 analog) |
Why This Matters
Larger mass separation reduces isotopic interference and improves signal-to-noise discrimination in MRM transitions, directly impacting LOD/LOQ in regulatory residue analysis.
- [1] GlpBio. Triclabendazole-13C-d3 Product Page. Catalog No. GC49137. CAS 2938916-53-9. View Source
